Cas no 896607-18-4 (3,4-dimethoxy-N-{2-2-(3-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide)

3,4-Dimethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core and dimethoxy-substituted benzene ring. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of targeted therapeutics due to its structural complexity and functional group diversity. The presence of the thiazole moiety may confer bioactivity, while the sulfonamide group enhances binding affinity to biological targets. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is suited for research applications in drug discovery, offering a scaffold for exploring enzyme inhibition or receptor modulation. High purity and synthetic reproducibility are key advantages for laboratory use.
3,4-dimethoxy-N-{2-2-(3-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide structure
896607-18-4 structure
Product Name:3,4-dimethoxy-N-{2-2-(3-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide
CAS No:896607-18-4
MF:C20H22N2O4S2
MW:418.529682636261
CID:5479737
Update Time:2025-06-22

3,4-dimethoxy-N-{2-2-(3-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 3,4-dimethoxy-N-[2-[2-(3-methylphenyl)-4-thiazolyl]ethyl]-
    • 3,4-dimethoxy-N-{2-2-(3-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide
    • Inchi: 1S/C20H22N2O4S2/c1-14-5-4-6-15(11-14)20-22-16(13-27-20)9-10-21-28(23,24)17-7-8-18(25-2)19(12-17)26-3/h4-8,11-13,21H,9-10H2,1-3H3
    • InChI Key: AZBAULJTHHODOR-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2=CSC(C3=CC=CC(C)=C3)=N2)(=O)=O)=CC=C(OC)C(OC)=C1

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Additional information on 3,4-dimethoxy-N-{2-2-(3-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide

3,4-Dimethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide (CAS No. 896607-18-4): A Comprehensive Overview

The compound 3,4-dimethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide, identified by the CAS registry number 896607-18-4, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely studied for their diverse applications in drug design and material science. The structure of this molecule is characterized by a benzene ring substituted with methoxy groups at positions 3 and 4, a sulfonamide group at position 1, and a thiazole moiety attached via an ethyl chain to the nitrogen atom of the sulfonamide.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural feature of this compound. Thiazoles are known for their stability and ability to participate in various chemical reactions, making them valuable in organic synthesis. In this molecule, the thiazole ring is further substituted with a methylphenyl group at position 2, which introduces additional electronic and steric effects that can influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

The synthesis of 3,4-dimethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the thiazole ring through cyclization reactions, followed by substitution reactions to introduce the methoxy groups and the sulfonamide moiety. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has enabled researchers to optimize the yield and purity of this compound. These advancements are critical for its potential application in pharmaceutical research.

From a pharmacological perspective, this compound has shown promising activity in preliminary studies. Its sulfonamide group is known to exhibit hydrogen bonding capabilities, which can enhance its bioavailability and interaction with biological targets. The presence of methoxy groups increases the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. Recent research has focused on evaluating its anti-inflammatory properties by testing its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Early results suggest that this compound may possess significant inhibitory activity against these enzymes, making it a potential candidate for anti-inflammatory drug development.

In addition to its pharmacological applications, 3,4-dimethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide has also been explored for its potential in materials science. The thiazole moiety contributes to the molecule's stability under thermal and oxidative conditions, making it suitable for use in high-performance materials such as polymers and coatings. Recent studies have investigated its ability to act as a stabilizer in polymer systems, where it has demonstrated excellent performance under harsh environmental conditions.

The development of novel synthetic routes for this compound continues to be an area of active research. Scientists are exploring alternative methods that can reduce production costs while maintaining high yields and purity levels. For instance, green chemistry approaches such as solvent-free synthesis and catalytic transfer hydrogenation are being evaluated for their applicability in producing this compound on an industrial scale.

In conclusion, 3,4-dimethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide (CAS No. 896607-18-4) represents a versatile molecule with wide-ranging applications in both pharmaceuticals and materials science. Its unique structure combines functional groups that offer diverse chemical properties, making it an attractive target for further research. As advancements in synthetic methods and pharmacological testing continue to unfold, this compound holds significant promise for contributing to innovative solutions across multiple industries.

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